![molecular formula C12H15NO2 B587178 N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide CAS No. 88146-37-6](/img/structure/B587178.png)

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

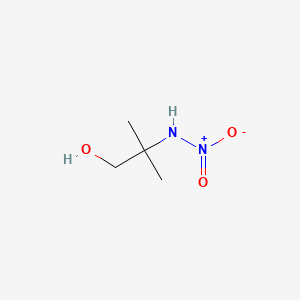

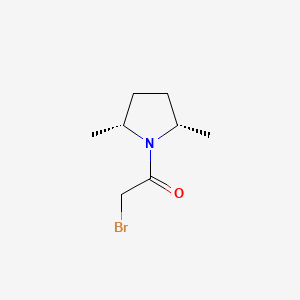

“N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide” is a chiral reagent . It has a molecular formula of C12H15NO2 and a molecular weight of 205.25 . It is also known as "(+)-N-[1-(4-Acetylphenyl)ethyl]acetamide" .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H15NO2 . It consists of a chiral center, an acetyl group, and a phenyl group .Physical And Chemical Properties Analysis

“this compound” is a light brown solid . It has a molecular weight of 205.25 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide, and related compounds, have been explored for various synthetic applications, illustrating the breadth of chemical research focused on this class of compounds. For instance, Gong Fenga (2007) reported on the improvement and synthesis of related acetamide compounds, showcasing advancements in reduction, acetylation, and ethylation techniques that enhance yields and purity, demonstrating the compound's utility in chemical synthesis and potential scale-up production (Gong Fenga, 2007).

Anticancer Research

A notable direction in the application of acetamide derivatives is in anticancer research. Sharma et al. (2018) synthesized an anticancer drug from a related acetamide compound, confirming its anticancer activity through in silico modeling targeting the VEGFr receptor, indicating the potential of such compounds in therapeutic applications (Sharma et al., 2018).

Molecular Structure Analysis

The study of molecular structures of acetamide derivatives reveals insights into the behavior of these compounds. Kim et al. (2006) investigated the molecular structure of N-alkyl-N-(o-acylphenyl)acetamides, revealing the presence of rotational isomers and their implications on the compounds' physical properties and reactivity (Kim et al., 2006).

Traditional Medicine Applications

Interestingly, derivatives of N-acetyldopamine, which share functional groups with this compound, have been isolated from traditional Chinese medicine sources, showcasing the natural occurrence and potential therapeutic uses of similar compounds (Lu Yang et al., 2015).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, demonstrating the utility of these reactions in synthesizing intermediates for antimalarial drugs, highlighting the importance of acetamide derivatives in developing treatments for global health challenges (Magadum & Yadav, 2018).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[(1R)-1-(4-acetylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8(13-10(3)15)11-4-6-12(7-5-11)9(2)14/h4-8H,1-3H3,(H,13,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAWAOKACCQVTF-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-BROMO-3-[2-(4-BROMOPHENYL)ETHYNYL]BENZENE](/img/no-structure.png)

![2-(5-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B587100.png)

![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)

![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)